BenchChemオンラインストアへようこそ!

Lopinavir Metabolite M-1

HIV protease inhibition antiviral potency metabolite activity

This is Lopinavir Metabolite M-1 (4-Oxolopinavir), the primary CYP3A4-derived oxidative metabolite essential for ANDA/DMF impurity profiling and bioanalytical method validation. Unlike parent lopinavir (MW 628.81) or hydroxylated M-3/M-4 (MW 644.80), its distinct mass (642.78) and retention provide the specificity required for regulatory submission. Select this to ensure traceable quantification of CYP3A4 activity per FDA/EMA guidelines.

Molecular Formula C37H46N4O6
Molecular Weight 642.8 g/mol
Cat. No. B7826080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir Metabolite M-1
Molecular FormulaC37H46N4O6
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O
InChIInChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29?,30?,31-,34-/m0/s1
InChIKeyPSUMJBRVYHIASB-ZTPULBCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir Metabolite M-1 (CAS 192725-39-6): Active Oxidative Metabolite for HIV Protease Inhibition and Analytical Reference Standards


Lopinavir Metabolite M-1 (CAS 192725-39-6, 4-Oxolopinavir, molecular formula C37H46N4O6, MW 642.78) is a major oxidative metabolite of the HIV-1 protease inhibitor lopinavir, generated primarily via CYP3A4-catalyzed oxidation at the carbon-4 position of the cyclic urea moiety [1]. It retains HIV protease inhibitory activity with a Ki of 0.7 pM and demonstrates antiviral activity in vitro [2]. M-1 is a key marker for CYP3A4-mediated biotransformation studies, analytical method development and validation, and impurity profiling for ANDA/DMF submissions [3].

Why Lopinavir Metabolite M-1 Cannot Be Substituted by M-3/M-4 or Parent Compound in Analytical and Pharmacological Applications


Lopinavir undergoes extensive oxidative metabolism by CYP3A4, producing a distinct metabolite profile comprising M-1 (4-oxo derivative at the cyclic urea C-4 position) and M-3/M-4 (hydroxylated derivatives on the diphenyl core moiety) [1]. These metabolites differ fundamentally in chemical structure, synthetic accessibility, and functional application domains: M-1 is an oxidative product requiring dedicated synthesis (Sham et al., 2001), whereas M-3/M-4 are primary hydroxylated metabolites [2]. The parent compound lopinavir (MW 628.81) cannot substitute for M-1 (MW 642.78) in assays requiring metabolite-specific detection, CYP3A4 activity monitoring, or regulatory impurity profiling where the 4-oxo derivative is the specified reference standard [3]. Generic substitution fails because M-1's unique analytical, pharmacological, and regulatory identity is tied to its specific molecular structure and defined application contexts.

Quantitative Comparative Evidence for Lopinavir Metabolite M-1: Potency, Metabolic Fate, and Analytical Identity


HIV Protease Inhibitory Potency (Ki) of M-1 vs. Parent Lopinavir

Lopinavir Metabolite M-1 inhibits HIV-1 protease with a Ki of 0.7 pM [1]. For comparison, the parent compound lopinavir exhibits a Ki of 1.3 pM against wild-type HIV protease . This indicates that M-1 retains substantial protease inhibitory activity post-metabolism, being approximately 1.9-fold more potent than lopinavir by Ki value under the respective assay conditions.

HIV protease inhibition antiviral potency metabolite activity

Antiviral Activity (EC50) of M-1 vs. Parent Lopinavir in MT-4 Cells

In MT-4 cells with 50% human serum, Lopinavir Metabolite M-1 exhibits antiviral activity with an EC50 of 1.413 μM . Under comparable assay conditions (MT-4 cells, 50% human serum), lopinavir demonstrates EC50 values of 17–102 nM depending on serum presence [1]. This represents an approximately 14-fold to 83-fold lower antiviral potency of M-1 relative to the parent compound in the cellular context.

antiviral activity MT-4 cells HIV cytopathic effect

In Vivo Plasma Exposure: M-1 as a Minor Circulating Metabolite vs. Dominant Parent Compound

In humans, unchanged lopinavir constitutes >88% of total plasma radioactivity following oral administration of [14C]lopinavir in combination with ritonavir, with oxidative metabolites (including M-1) representing only small amounts of circulating species [1]. M-1 is not a major circulating component despite being a major oxidative metabolite formed in vitro. This contrasts with M-3/M-4, which are identified as the primary metabolites in liver microsome incubations [2].

pharmacokinetics metabolic fate plasma concentration

Regulatory Identity: M-1 as Pharmacopeial Impurity Reference Standard

Lopinavir Metabolite M-1 (4-Oxo Lopinavir) is supplied as a certified impurity reference standard with detailed characterization data compliant with regulatory guidelines [1]. It is designated for analytical method development, method validation (AMV), quality control applications, and ANDA/DMF submissions for lopinavir-containing products. No other lopinavir metabolite (e.g., M-3, M-4, M-8, M-9) carries the same regulatory identity or certified reference status for the 4-oxo impurity specification.

analytical method validation impurity profiling ANDA submission

M-1 as CYP3A4 Activity Probe: Quantifiable Formation Kinetics in Human Liver Microsomes

Lopinavir M-1 formation from lopinavir in CYP3A4 human liver microsomes is a quantifiable and modulable endpoint. Studies demonstrate that methamphetamine significantly modulates lopinavir M-1 formation (p < 0.01) in CYP3A4 incubations [1]. M-1 formation can be used as a probe for CYP3A4 activity assessment, whereas M-3/M-4 formation serves as a marker of NADPH-dependent primary hydroxylation [2].

CYP3A4 metabolism drug-drug interaction enzyme kinetics

Structural Identity: M-1 vs. M-3/M-4 — Differentiated Mass and Retention for Chromatographic Resolution

Lopinavir Metabolite M-1 (C37H46N4O6, MW 642.78) is the 4-oxo derivative at the cyclic urea moiety, while M-3/M-4 (C37H48N4O6, MW 644.80) are hydroxylated derivatives on the diphenyl core . The mass difference (Δ 2 Da) and distinct chromatographic properties necessitate separate reference standards for unambiguous LC-MS/MS identification and quantification. M-1 and M-3/M-4 require individual synthetic routes; a single reference standard cannot substitute for both.

LC-MS method development metabolite identification chromatographic separation

Procurement-Driven Application Scenarios for Lopinavir Metabolite M-1


ANDA/DMF Impurity Profiling and Regulatory Submission Support

Lopinavir Metabolite M-1 is a certified impurity reference standard (4-Oxo Lopinavir) used for analytical method validation (AMV), quality control, and forced degradation studies required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). As documented in vendor specifications, M-1 is supplied with characterization data compliant with regulatory guidelines, enabling traceability against USP or EP pharmacopeial standards [1].

CYP3A4-Mediated Drug Metabolism and DDI Studies

M-1 serves as a specific probe for CYP3A4-catalyzed oxidative metabolism at the cyclic urea C-4 position of lopinavir. Quantifiable M-1 formation in human liver microsome incubations enables assessment of CYP3A4 activity modulation by co-administered drugs, as demonstrated in methamphetamine interaction studies where M-1 formation was significantly altered (p < 0.01) [1]. This application is distinct from M-3/M-4 monitoring for NADPH-dependent hydroxylation [2].

In Vitro Antiviral Activity Benchmarking in MT-4 Cell Assays

M-1 enables researchers to differentiate between intrinsic HIV protease inhibition (Ki = 0.7 pM) and cellular antiviral efficacy (EC50 = 1.413 μM in MT-4 cells with 50% human serum) [1]. This compound provides a reference point for evaluating metabolic contribution to overall antiviral effect and for benchmarking novel protease inhibitors against an active metabolite rather than parent drug only.

LC-MS/MS Method Development for Multi-Metabolite Quantification

Due to its distinct molecular weight (642.78) and chromatographic behavior compared to M-3/M-4 (644.80), M-1 is essential for developing validated bioanalytical methods capable of resolving and quantifying individual lopinavir metabolites in biological matrices. Authentic M-1 reference material is required for accurate peak identification, calibration curve preparation, and method validation per bioanalytical guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lopinavir Metabolite M-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.